Cytotoxic Potency vs BH3 Mimetics
Bcl-2-IN-10 demonstrates cytotoxic activity with IC50 values ranging from 1.26 μM to 17.86 μM across human leukemia, breast cancer, and lung cancer cell lines after 72-hour exposure [1]. In contrast, venetoclax exhibits sub-nanomolar Ki (<0.01 nM) for Bcl-2 and IC50 values around 7.4 nM in cell-free assays , while navitoclax shows Ki ≤1 nM for Bcl-2 . The micromolar potency of Bcl-2-IN-10 reflects its dual mechanism, where NO release contributes to cytotoxicity independent of high-affinity Bcl-2 binding.
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 1.26–17.86 μM |
| Comparator Or Baseline | Venetoclax: Ki <0.01 nM (Bcl-2), IC50 ~7.4 nM; Navitoclax: Ki ≤1 nM (Bcl-2) |
| Quantified Difference | ~170- to 2400-fold lower potency |
| Conditions | Cancer cell lines (leukemia, breast, lung); 72 h exposure |
Why This Matters
Bcl-2-IN-10 is not a high-affinity BH3 mimetic; its value lies in NO-mediated cytotoxicity, making it suitable for applications where pure Bcl-2 inhibition is insufficient or resistance emerges.
- [1] InvivoChem. Bcl-2-IN-10 Datasheet. Accessed 2026. View Source
